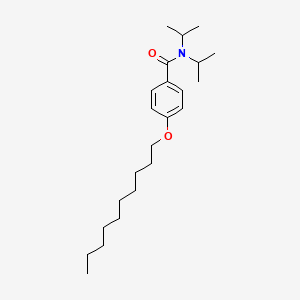

4-(decyloxy)-N,N-diisopropylbenzamide

Description

4-(Decyloxy)-N,N-diisopropylbenzamide is a benzamide derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the para position of the benzamide ring and two isopropyl groups attached to the amide nitrogen. This structure confers distinct physicochemical properties, such as high hydrophobicity due to the long alkyl chain and steric hindrance from the diisopropyl groups.

Properties

IUPAC Name |

4-decoxy-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-6-7-8-9-10-11-12-13-18-26-22-16-14-21(15-17-22)23(25)24(19(2)3)20(4)5/h14-17,19-20H,6-13,18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUWWVHWAUUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(decyloxy)-N,N-diisopropylbenzamide with five structurally analogous benzamides, focusing on molecular features, physicochemical properties, and functional implications.

Key Structural and Functional Differences

N,N-Diisopropyl-4-methoxybenzamide (CAS: 79606-43-2) Substituents: Methoxy (-OCH₃) at the para position. Molecular Weight: 249.34 g/mol (inferred from formula C₁₄H₂₁NO₂). Properties: Smaller substituent enhances solubility in polar solvents compared to the decyloxy analog.

N-Isopropyl-4-methoxybenzamide (CAS: 7464-44-0)

- Substituents : Single isopropyl group on the amide nitrogen and methoxy at the para position.

- Molecular Weight : 193.25 g/mol.

- Properties : Reduced steric hindrance compared to diisopropyl derivatives, likely improving binding affinity in biological systems. Lower molecular weight correlates with higher volatility .

N,N-Diisopropylbenzamide (CAS: 20383-28-2) Substituents: No aromatic ring substituents. Properties: Simpler structure with a calculated heat capacity of 543.44 J/mol·K and enthalpy of vaporization of 799.49 kJ/mol. The absence of alkoxy groups reduces hydrophobicity, making it more suitable for aqueous-phase reactions .

2-(4-Hydroxypentanoyl)-N,N-diisopropylbenzamide (CAS: 156300-79-7) Substituents: Hydroxypentanoyl (-COC₅H₁₀OH) at the ortho position. Molecular Weight: 305.41 g/mol. Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in protic solvents. Potential applications in drug delivery systems due to balanced lipophilicity and polarity .

4-Nitro-N,N-diisopropylbenzamide (Synthetic Analog) Substituents: Nitro (-NO₂) at the para position. Properties: The electron-withdrawing nitro group decreases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions. Likely lower solubility in nonpolar solvents compared to decyloxy derivatives .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.